An In-depth Technical Guide to the Chemical Properties of 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde
An In-depth Technical Guide to the Chemical Properties of 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. This versatile heterocyclic compound is a key building block in medicinal chemistry and agrochemical synthesis, primarily utilized as a precursor for a wide range of biologically active molecules, including antiviral and anticancer agents.[1] This document details its physical and chemical characteristics, provides insights into its spectral properties, and outlines experimental protocols for its synthesis and key reactions. The information presented herein is intended to support researchers and scientists in the effective utilization of this compound in their drug discovery and development endeavors.
Chemical and Physical Properties
2-Amino-4,6-dichloropyrimidine-5-carbaldehyde is a pale yellow powder at room temperature.[1] It is a stable compound under recommended storage conditions of 0-8 °C.[1] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₃Cl₂N₃O | [1][2] |
| Molecular Weight | 192.01 g/mol | [1][2] |
| CAS Number | 5604-46-6 | [1][2] |
| Appearance | Pale yellow powder | [1] |
| Melting Point | > 300 °C | [1] |
| Boiling Point | 411.6 °C at 760 mmHg (Predicted) | [3] |
| Density | 1.688 g/cm³ (Predicted) | [3] |
| Purity | ≥ 98% (HPLC) | [1] |
| Storage Conditions | 0-8 °C | [1] |
| Solubility | No data available | [4] |
Spectral Data
Detailed experimental spectral data for 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde is not extensively available in the public domain. However, predicted data and experimental data for closely related derivatives provide valuable insights into its structural characterization.
¹H NMR Spectroscopy
A predicted ¹H NMR spectrum in DMSO-d₆ suggests the presence of a singlet for the aldehydic proton at approximately 10.05 ppm and a broad singlet for the amino protons at around 8.49 ppm, which would be exchangeable with D₂O.[3]
¹³C NMR Spectroscopy
Experimental ¹³C NMR data for derivatives of 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde have been reported. For instance, in 2-amino-4-(indolin-1-yl)-6-methoxypyrimidine-5-carbaldehyde, the aldehydic carbon (CHO) resonates at approximately 181.9 ppm.[5] The carbons of the pyrimidine ring (C2, C4, C5, C6) in this derivative appear at approximately 162.6, 172.7, 95.6, and 160.1 ppm, respectively.[5]
Infrared (IR) Spectroscopy
The IR spectrum of pyrimidine derivatives closely related to the title compound shows characteristic absorption bands. For the amino group (NH₂), stretching vibrations are typically observed in the region of 3486–3461 cm⁻¹.[5] The carbonyl group (C=O) of the aldehyde typically exhibits a strong stretching band around 1663 cm⁻¹.[5]
Mass Spectrometry
Mass spectrometry data for derivatives is available. For example, the molecular ion peak (M⁺) for 2-amino-4-(indolin-1-yl)-6-methoxypyrimidine-5-carbaldehyde is observed at m/z 270.[5]
Synthesis and Reactivity
Synthesis
The primary method for the synthesis of 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde is the Vilsmeier-Haack formylation of 2-amino-4,6-dihydroxypyrimidine.[5] This reaction introduces the formyl group at the 5-position and simultaneously chlorinates the hydroxyl groups at the 4- and 6-positions.
Caption: Synthesis of 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde.
Experimental Protocol: General Vilsmeier-Haack Formylation [5]
-
To a stirred solution of phosphorus oxychloride (POCl₃), cool the reaction vessel in an ice bath.
-
Slowly add N,N-dimethylformamide (DMF) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, add 2-amino-4,6-dihydroxypyrimidine portion-wise to the reaction mixture.
-
The reaction mixture is then heated, typically to around 80-100 °C, for several hours.
-
After completion, the reaction mixture is cooled and carefully poured onto crushed ice.
-
The resulting precipitate is collected by filtration, washed with water, and dried to afford the crude product.
-
Purification can be achieved by recrystallization from a suitable solvent.
Chemical Reactivity
The chemical reactivity of 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde is characterized by the presence of three key functional groups: the amino group, the aldehyde, and the two reactive chlorine atoms attached to the pyrimidine ring.
The chlorine atoms at positions 4 and 6 are susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide variety of substituents. This reactivity is central to its utility in constructing diverse molecular scaffolds.[5][6]
Caption: Nucleophilic Aromatic Substitution (SNAr) Reaction.
Experimental Protocol: SNAr with an Amine [5]
-
A mixture of 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (1.0 mmol), the desired amine (1.0 mmol), and triethylamine (1.0 mmol) in ethanol (5 mL) is prepared.
-
The reaction mixture is heated to reflux and stirred for several hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.
-
The crude product can be purified by recrystallization.
The aldehyde group readily participates in condensation reactions, such as the Knoevenagel and Claisen-Schmidt condensations, to form new carbon-carbon bonds.[6] This allows for the extension of the molecule and the introduction of further functional groups.
Caption: Claisen-Schmidt Condensation Reaction Workflow.
Experimental Protocol: Claisen-Schmidt Condensation [6]
-
To a solution of a mono-aminated derivative of 2-amino-4,6-dichloropyrimidine-5-carbaldehyde in ethanol, add an equimolar amount of an acetophenone derivative.
-
Solid sodium hydroxide is added to the mixture.
-
The reaction is heated to reflux for several hours.
-
After cooling, the precipitate is filtered, washed, and can be recrystallized to yield the pure chalcone-like product.
Applications in Drug Discovery and Development
2-Amino-4,6-dichloropyrimidine-5-carbaldehyde is a valuable intermediate in the synthesis of pharmaceuticals, particularly in the development of antiviral and anticancer agents.[1][7] The pyrimidine core is a common scaffold in many biologically active compounds, and the versatile functional groups of this molecule allow for the creation of large libraries of compounds for screening.
Derivatives of 2-aminopyrimidines have been investigated for a range of biological activities, including:
-
Antiviral Activity: The pyrimidine scaffold is a key component of many nucleoside analogues used in antiviral therapies.
-
Anticancer Activity: Many kinase inhibitors, a major class of anticancer drugs, are based on pyrimidine and related heterocyclic structures.
-
Enzyme Inhibition: The ability to easily modify the structure allows for the design of specific enzyme inhibitors for various therapeutic targets.[1]
While specific signaling pathways for drugs directly derived from 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde are not detailed in the reviewed literature, the general importance of the pyrimidine scaffold in targeting kinases involved in cell proliferation and survival pathways is well-established.
Caption: Drug Discovery Workflow Utilizing the Core Scaffold.
Conclusion
2-Amino-4,6-dichloropyrimidine-5-carbaldehyde is a highly functionalized and reactive building block with significant potential in synthetic and medicinal chemistry. Its straightforward synthesis and the versatile reactivity of its functional groups make it an ideal starting material for the generation of diverse chemical libraries for drug discovery. The information compiled in this guide provides a solid foundation for researchers to explore the full potential of this valuable chemical intermediate. Further research into its solubility in various organic solvents and the full characterization of its spectral properties would be beneficial for the scientific community.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 2-Amino-4,6-dichloropyrimidine-5-carboxaldehyde 97 5604-46-6 [sigmaaldrich.com]
- 3. 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde, CAS No. 5604-46-6 - iChemical [ichemical.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. chemimpex.com [chemimpex.com]
